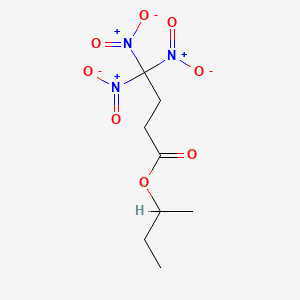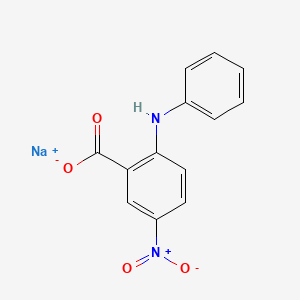![molecular formula C22H37ClN2O B14728033 1-[4-(4-Chlorophenyl)piperazin-1-yl]dodecan-2-ol CAS No. 5443-30-1](/img/structure/B14728033.png)
1-[4-(4-Chlorophenyl)piperazin-1-yl]dodecan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-Chlorophenyl)piperazin-1-yl]dodecan-2-ol is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chlorophenyl group attached to a piperazine ring, which is further connected to a dodecan-2-ol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Chlorophenyl)piperazin-1-yl]dodecan-2-ol typically involves the reaction of 4-chlorophenylpiperazine with dodecan-2-ol under specific conditions. One common method includes:
Starting Materials: 4-chlorophenylpiperazine and dodecan-2-ol.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as potassium carbonate.
Procedure: The reactants are mixed and heated to a specific temperature, often around 80-100°C, for several hours to ensure complete reaction.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(4-Chlorophenyl)piperazin-1-yl]dodecan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the dodecan-2-ol chain can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as converting the chlorophenyl group to a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups, such as amino or nitro groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium azide (NaN3) or nitrous acid (HNO2) under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-[4-(4-Chlorophenyl)piperazin-1-yl]dodecan-2-ol has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Pharmacology: The compound is investigated for its interactions with various receptors and enzymes, contributing to the understanding of its pharmacokinetic and pharmacodynamic properties.
Biology: Research on its biological activity includes studies on its effects on cell signaling pathways and its potential as an anticancer or antimicrobial agent.
Industry: The compound is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-[4-(4-Chlorophenyl)piperazin-1-yl]dodecan-2-ol involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol: This compound also contains a piperazine ring and a chlorophenyl group but differs in the structure of the attached chain.
Cetirizine hydrochloride: A second-generation antihistamine with a similar piperazine core structure but different functional groups and applications.
Uniqueness: 1-[4-(4-Chlorophenyl)piperazin-1-yl]dodecan-2-ol is unique due to its specific combination of a chlorophenyl group and a dodecan-2-ol chain, which imparts distinct physicochemical properties and biological activities. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
5443-30-1 |
|---|---|
Fórmula molecular |
C22H37ClN2O |
Peso molecular |
381.0 g/mol |
Nombre IUPAC |
1-[4-(4-chlorophenyl)piperazin-1-yl]dodecan-2-ol |
InChI |
InChI=1S/C22H37ClN2O/c1-2-3-4-5-6-7-8-9-10-22(26)19-24-15-17-25(18-16-24)21-13-11-20(23)12-14-21/h11-14,22,26H,2-10,15-19H2,1H3 |
Clave InChI |
STNMHLMQIZVTHI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(CN1CCN(CC1)C2=CC=C(C=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(3,4-Dimethoxyphenyl)propyl]-6-methyloxane-2,4-dione](/img/structure/B14727950.png)



![1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14727976.png)

![Benzene, [(methylseleno)methyl]-](/img/structure/B14727983.png)
![9-Amino-5h-naphtho[2,1-b]pyrimido[5,4-e][1,4]oxazine-5,11(10h)-dione](/img/structure/B14727984.png)
![2'H-Spiro[1,3-dioxolane-2,8'-naphtho[2,1-f]quinolin]-2'-one](/img/structure/B14727996.png)



![5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione](/img/structure/B14728031.png)

